1-bromo(1,2,3,4,5,6-13C6)hexane
Description
1-Bromo(1,2,3,4,5,6-13C6)hexane is a stable isotope-labeled analog of 1-bromohexane (C₆H₁₃Br), where all six carbon atoms are replaced with carbon-13 (¹³C). This modification retains the chemical reactivity of the parent compound but enables precise tracking in applications such as nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and isotopic tracing in organic synthesis . The molecular formula of the labeled compound is ¹³C₆H₁₃Br, with a molecular weight of approximately 170.9 g/mol (compared to 165.07 g/mol for unlabeled 1-bromohexane) .
Key characteristics include:
Properties
CAS No. |
286013-15-8 |
|---|---|
Molecular Formula |
C6H13Br |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
1-bromo(1,2,3,4,5,6-13C6)hexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
MNDIARAMWBIKFW-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]Br |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo(1,2,3,4,5,6-13C6)hexane is typically synthesized through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions usually involve the use of a radical initiator such as peroxides or ultraviolet light to generate the free radicals necessary for the addition reaction.
Industrial Production Methods: In an industrial setting, the production of 1-bromo(1,2,3,4,5,6-13C6)hexane involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of isotopically labeled starting materials is crucial for the production of the carbon-13 labeled compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo(1,2,3,4,5,6-13C6)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide or sodium ethoxide.
Grignard Reactions: 1-Bromo(1,2,3,4,5,6-13C6)hexane can form Grignard reagents when reacted with magnesium in anhydrous ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Grignard Formation: Magnesium turnings in anhydrous diethyl ether.
Major Products:
Substitution: Alcohols, nitriles, amines.
Elimination: Hexenes.
Grignard Reagents: Hexylmagnesium bromide.
Scientific Research Applications
1-Bromo(1,2,3,4,5,6-13C6)hexane is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Isotope Tracing: The compound is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Pharmaceutical Research: It is used in the synthesis of isotopically labeled drugs for pharmacokinetic and metabolic studies.
Mechanism of Action
The mechanism of action of 1-bromo(1,2,3,4,5,6-13C6)hexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties Comparison
Research Findings
- Relaxation Dynamics : Brominated compounds exhibit faster conformational relaxation than iodinated analogs due to lower atomic mass, critical in designing solvents for dynamic studies .
- Synthetic Utility : 1-Bromo(¹³C₆)hexane’s predictable SN2 reactivity makes it ideal for mechanistic studies in asymmetric synthesis .
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